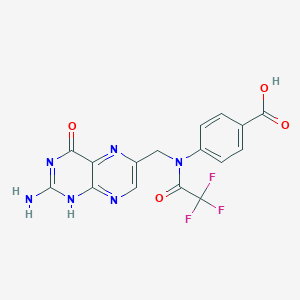

N10-(Trifluoroacetyl)pteroic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N6O4/c17-16(18,19)14(29)25(9-3-1-7(2-4-9)13(27)28)6-8-5-21-11-10(22-8)12(26)24-15(20)23-11/h1-5H,6H2,(H,27,28)(H3,20,21,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGIHDXKYQLIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403885 | |

| Record name | N10-(Trifluoroacetyl)pteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37793-53-6 | |

| Record name | N10-(Trifluoroacetyl)pteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-10-(trifluoroacetyl)pteroic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"chemical properties of N10-(Trifluoroacetyl)pteroic acid"

An In-depth Technical Guide to the Chemical Properties and Applications of N10-(Trifluoroacetyl)pteroic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal synthetic intermediate derived from pteroic acid, the core scaffold of folic acid. The introduction of the trifluoroacetyl protecting group at the N10 position is a critical strategic maneuver in medicinal chemistry, enabling precise modifications at other molecular sites. This guide provides a comprehensive overview of the chemical properties, synthesis, stability, and reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who utilize this compound in the synthesis of complex folate analogs, targeted drug delivery systems, and antifolate therapeutics such as methotrexate derivatives.

Chemical Identity and Physicochemical Properties

This compound is structurally characterized by a pteridine ring system linked via a methylene bridge to a p-aminobenzoic acid (PABA) moiety, where the secondary amine (N10) is acylated with a trifluoroacetyl group. This chemical modification significantly alters the reactivity of the parent pteroic acid molecule, rendering the N10 nitrogen non-nucleophilic and allowing for selective chemistry, primarily at the terminal carboxylic acid.

Structural and Chemical Identifiers

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory documentation.

| Identifier | Value | Source(s) |

| CAS Number | 37793-53-6 | [1][2] |

| Molecular Formula | C₁₆H₁₁F₃N₆O₄ | [1][3][4] |

| Molecular Weight | 408.29 g/mol | [1][4] |

| IUPAC Name | 4-[amino]benzoic acid | [1][] |

| SMILES | C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F | [1] |

| InChIKey | IJGIHDXKYQLIMA-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physical properties of the compound are summarized below. The trifluoroacetyl group imparts increased thermal stability and altered solubility compared to its parent compound, pteroic acid.

| Property | Value | Source(s) |

| Appearance | Yellow to dark brown solid | [4][6][7] |

| Melting Point | 270 °C (with decomposition) | [3][4][] |

| Solubility | Slightly soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) | [3][][7] |

| Storage Temperature | 2-8 °C, in a dry, dark place under an inert atmosphere | [3][4][] |

| Stability | Hygroscopic; the trifluoroacetyl group is labile to basic conditions | [2][4][7] |

| Predicted pKa | 4.11 ± 0.10 | [3][7] |

Chemical Structure Diagram

Caption: Figure 1: Chemical Structure of this compound.

Synthesis and Purification

The synthesis of this compound is an N-acylation reaction.[8] The choice of acylating agent and reaction conditions are critical for achieving high yield and purity. The primary challenge in synthesis is the purity of the starting material, pteroic acid, as contaminants like folic acid are difficult to remove from the final product.[2]

General Synthesis Workflow

The process involves the activation of the N10-amine of pteroic acid for acylation, followed by reaction with a trifluoroacetyl source and subsequent purification.

Caption: Figure 2: General Synthesis & Purification Workflow.

Experimental Protocol 1: Synthesis using Trifluoroacetic Anhydride (TFAA)

This method utilizes the highly reactive TFAA as the acylating agent.

Materials:

-

Pteroic Acid (1.0 g)

-

Trifluoroacetic Anhydride (TFAA) (3.0 mL)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

Procedure:

-

Cool a round-bottom flask containing pteroic acid (1.0 g) in an ice-water bath.[2]

-

Slowly add cold TFAA (3.0 mL) to the flask with stirring.

-

Continue stirring in the ice bath for 30 minutes, then remove the flask from the bath and stir for an additional 4 hours at room temperature. The reaction may be left overnight.[2]

-

Evaporate the excess TFAA under reduced pressure.

-

Dry the resulting crude solid in a vacuum desiccator over NaOH pellets.[2]

-

For purification, dissolve the crude material in a minimal amount of DMSO (approx. 6 mL).

-

Perform fractional precipitation: Slowly add water (12 mL) with stirring while maintaining the temperature around 20°C. An initial, more impure precipitate may form. Filter this off.[2]

-

To the filtrate, add more water (another 13 mL) to precipitate a second fraction.

-

Add a final portion of water (13 mL) to the new filtrate to obtain the purest fraction of the product.[2]

-

Filter the final precipitate, wash with a small amount of cold water, and dry thoroughly in a vacuum desiccator over NaOH.[2]

Experimental Protocol 2: Synthesis using Trifluoroacetyl Chloride

This alternative method uses trifluoroacetyl chloride, which may offer better cost-efficiency in larger-scale syntheses.[9]

Materials:

-

Pteroic Acid (1.0 g)

-

Trifluoroacetyl Chloride

-

Anhydrous organic solvent (e.g., N,N-Dimethylformamide - DMF)

-

Alcohol (e.g., Methanol or Ethanol) for precipitation

Procedure:

-

Dissolve pteroic acid in the chosen anhydrous organic solvent in a flask equipped with a dropping funnel.

-

Cool the solution to between -18°C and -12°C using a suitable cooling bath.[9]

-

Slowly add trifluoroacetyl chloride (a molar excess of approximately 10-12.5%) dropwise to the cooled solution while maintaining the low temperature.[9]

-

After the addition is complete, maintain the temperature and continue stirring for a prescribed period to ensure the reaction goes to completion.

-

Purify the product directly from the reaction mixture via alcohol precipitation. This avoids a traditional aqueous workup and recrystallization.[9]

-

The precipitated product is filtered, washed with a small amount of cold alcohol, and dried under vacuum.

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the trifluoroacetyl group, which serves two primary functions: protecting the N10 amine and activating the molecule for specific downstream reactions.

Role as a Protected Intermediate

The electron-withdrawing nature of the trifluoroacetyl group deactivates the N10 nitrogen, preventing it from participating in nucleophilic reactions. This is essential for synthetic strategies that require modification of the C-terminal carboxylic acid. For example, coupling reactions with amino acids or other moieties can be performed selectively at the carboxyl group without interference from the N10 position.[10] This is a standard technique in the synthesis of methotrexate and its analogs.[11]

Deprotection of the Trifluoroacetyl Group

The trifluoroacetyl group is a labile protecting group that can be readily removed under mild basic conditions. This chemical property is crucial for the final step in synthesizing folic acid or methotrexate analogs, unmasking the N10 amine to yield the final active compound.

Deprotection Protocol:

-

The protected compound is dissolved in an alcohol, such as ethanol.

-

A stoichiometric equivalent of an alkali metal hydroxide (e.g., potassium hydroxide) in aqueous ethanol is added slowly.[12]

-

The reaction is typically maintained at or below room temperature, and the pH is carefully controlled to remain below 9 to avoid side reactions.[12][13]

-

The deprotected pteroic acid derivative can then be isolated.

Stability and Storage

The compound is hygroscopic and should be stored in a dry, inert atmosphere.[4][7] In aqueous buffer solutions at neutral pH, the trifluoroacetyl group can undergo slow hydrolysis.[2] Therefore, for long-term storage, the solid material should be kept at refrigerated temperatures (2-8°C) and protected from moisture and light.[3][]

Spectroscopic Characterization (Expected)

While public spectral databases have limited specific data for this compound, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR: The spectrum would be complex. Key signals would include multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pteridine and PABA rings. A characteristic singlet or AB quartet for the C⁹ methylene protons (CH₂) would likely appear around 4.5-5.0 ppm.

-

¹³C NMR: The spectrum would show a number of signals in the aromatic region (110-160 ppm). The carbonyl carbons of the carboxylic acid and the trifluoroacetyl amide would be downfield (165-175 ppm). The CF₃ carbon would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A strong singlet would be observed, characteristic of the three equivalent fluorine atoms of the CF₃ group. This signal provides a clear and unambiguous marker for the presence of the trifluoroacetyl moiety.

-

Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the compound would show a strong ion corresponding to its molecular weight. In negative ion mode, the [M-H]⁻ ion would be observed at m/z ≈ 407.3. In positive ion mode, the [M+H]⁺ ion would be at m/z ≈ 409.3.

Applications in Medicinal Chemistry and Drug Development

The primary utility of this compound is as a building block for complex folate-based molecules.

Synthesis of Antifolates

It is a key precursor in the synthesis of methotrexate and its derivatives.[11] The protected pteroic acid core allows for the coupling of various amino acid esters (like diethyl L-glutamate) to the carboxylic acid, followed by deprotection to yield the final drug substance.[10][12]

Folate-Targeted Drug Delivery

Many cancer cells overexpress folate receptors on their surface. This biological feature is exploited to create targeted therapies. This compound is used to construct conjugates where the pteroic acid moiety acts as a targeting ligand. A cytotoxic drug or imaging agent is attached to the carboxylic acid terminus. After administration, the conjugate binds to folate receptors, facilitating the selective uptake of the payload into cancer cells, thereby increasing efficacy and reducing systemic toxicity.[3][4][]

Caption: Figure 3: Application in Folate-Targeted Drug Conjugates.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin and serious eye irritation and may cause respiratory irritation. Furthermore, it is suspected of causing cancer.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, must be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

References

-

PrepChem. (n.d.). Synthesis of N10 -Trifluoroacetylpteroic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Schircks Laboratories. (n.d.). This compound. Retrieved from [Link]

- CN110563730B. (2019). High purity N10-trifluoroacetyl pteroic acid preparation method. Google Patents.

- US8044200B2. (2011). Synthesis and purification of pteroic acid and conjugates thereof. Google Patents.

-

Rosowsky, A., Forsch, R., Uren, J., & Wick, M. (1981). Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors and potential anticancer agents. Journal of Medicinal Chemistry, 24(12), 1450–1455. Retrieved from [Link]

-

Schircks Laboratories. (n.d.). Pteroic acid. Retrieved from [Link]

-

SLS. (n.d.). N10-(Trifluoroacetyl)pteroic a | 861545-25MG | SIGMA-ALDRICH. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:37793-53-6. Retrieved from [Link]

- US4080325A. (1978). Synthesis of methotrexate. Google Patents.

- CA1077477A. (1980). Synthesis of methotrexate. Google Patents.

-

Angier, R. B., et al. (1948). Synthesis of pteroylglutamic acid (liver L. casei factor) and pteroic acid. Journal of the American Chemical Society, 70(1), 19–22. Retrieved from [Link]

-

Rosowsky, A., Bader, H., & Freisheim, J. H. (1988). Methotrexate analogues. 33. N delta-acyl-N alpha-(4-amino-4-deoxypteroyl)-L-ornithine derivatives: synthesis and in vitro antitumor activity. Journal of Medicinal Chemistry, 31(7), 1332–1337. Retrieved from [Link]

-

Wikipedia. (n.d.). Acylation. Retrieved from [Link]

-

Fan, J., et al. (2007). Synthesis and evaluation of pteroic acid-conjugated nitroheterocyclic phosphoramidates as folate receptor-targeted alkylating agents. Journal of Medicinal Chemistry, 50(9), 2057-2067. Retrieved from [Link]

Sources

- 1. This compound | C16H11F3N6O4 | CID 135405262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. schircks.ch [schircks.ch]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 37793-53-6 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound CAS#: 37793-53-6 [m.chemicalbook.com]

- 8. Acylation - Wikipedia [en.wikipedia.org]

- 9. CN110563730B - High purity N10Preparation method of (E) -trifluoroacetyl pteroic acid - Google Patents [patents.google.com]

- 10. US8044200B2 - Synthesis and purification of pteroic acid and conjugates thereof - Google Patents [patents.google.com]

- 11. Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 13. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]

A Senior Scientist's Guide to N¹⁰-(Trifluoroacetyl)pteroic Acid: A Key Intermediate for Folate Receptor-Targeted Drug Delivery

Executive Summary

The imperative to enhance the therapeutic index of potent cytotoxic agents has driven the development of targeted drug delivery systems. Among the most promising strategies is the exploitation of the folate receptor (FR), a cell-surface protein significantly overexpressed in a wide array of human cancers compared to its limited expression in healthy tissues.[1][2][3][4] This differential expression provides a unique molecular gateway for the selective delivery of therapeutic payloads. Folic acid and its structural analogs, such as pteroic acid, serve as high-affinity ligands for orchestrating this targeted approach.[1][5]

This technical guide provides an in-depth exploration of N¹⁰-(Trifluoroacetyl)pteroic acid, a critical chemical intermediate that facilitates the synthesis of precisely engineered pteroate-conjugated therapeutics. We will dissect the underlying biological rationale, provide detailed, field-tested protocols for synthesis and conjugation, and outline a comprehensive validation workflow for the resulting drug delivery systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the folate receptor pathway for next-generation cancer therapies.

The Biological Rationale: Folate Receptor-Mediated Endocytosis

The efficacy of folate-targeted therapy hinges on a fundamental biological process: receptor-mediated endocytosis. Cancer cells, with their accelerated proliferation rates, have a heightened demand for folic acid to support nucleotide biosynthesis and DNA synthesis.[6][7] This metabolic requirement leads to the significant upregulation of Folate Receptor Alpha (FRα) on the cell surface.

The targeting mechanism proceeds as follows:

-

Binding: A folate-conjugated drug or nanoparticle binds with high affinity to the FRα on the cancer cell surface.[5]

-

Internalization: The cell membrane invaginates around the receptor-ligand complex, forming an endocytic vesicle known as an endosome.[8][9][10] This process effectively shuttles the therapeutic payload from the extracellular environment into the cell's interior.[5][11]

-

Acidification & Release: The endosome matures and its internal pH drops to approximately 5. This acidic environment can trigger the release of the drug from its carrier, often by cleaving an acid-labile linker.[8]

-

Cytoplasmic Delivery: The released drug can then escape the endosome and enter the cytoplasm to exert its therapeutic effect on its intracellular target.

This "Trojan Horse" strategy ensures that the cytotoxic agent is concentrated within malignant cells, thereby minimizing collateral damage to healthy tissues and reducing systemic side effects.[5]

Step-by-Step Conjugation Methodology

-

Deprotection: The trifluoroacetyl group is removed from N¹⁰-(TFA)pteroic acid, typically under mild basic conditions (e.g., dilute ammonium hydroxide or a suitable amine base), to yield free pteroic acid.

-

Carboxylic Acid Activation: The carboxylic acid group on the pteroic acid is activated to facilitate amide bond formation. A common and efficient method is using carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). This creates a reactive NHS-ester intermediate.

-

Coupling to Nanoparticle: The activated pteroic acid is then reacted with amine groups present on the surface of the drug-loaded nanoparticles (e.g., PLGA-PEG-NH₂ or amino-functionalized liposomes). This forms a stable amide bond, covalently linking the targeting ligand to the carrier.

-

Purification: The final targeted nanoparticles are purified from unreacted reagents and byproducts, typically through methods like dialysis or tangential flow filtration.

Characterization of the Final Construct

Thorough characterization is essential to ensure the quality, stability, and functionality of the targeted drug delivery system.

| Parameter | Analytical Method | Typical Desired Outcome | Rationale |

| Mean Particle Size | Dynamic Light Scattering (DLS) | 100 - 200 nm | Size influences circulation time and tumor penetration via the Enhanced Permeability and Retention (EPR) effect. |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a narrow, monodisperse size distribution, ensuring batch-to-batch consistency. |

| Zeta Potential | Laser Doppler Velocimetry | Slightly negative (-10 to -30 mV) | A negative charge helps prevent aggregation and nonspecific binding to serum proteins, improving stability. |

| Morphology | Transmission Electron Microscopy (TEM) | Uniform, spherical shape | Confirms the integrity and shape of the nanoparticles. [12][13] |

| Drug Loading Content (DLC %) | HPLC / UV-Vis Spectrophotometry | Varies by drug/NP; aim for high % | Measures the weight percentage of the drug relative to the total nanoparticle weight. |

| Encapsulation Efficiency (EE %) | HPLC / UV-Vis Spectrophotometry | > 80-90% | Measures the percentage of the initial drug that was successfully encapsulated within the nanoparticles. |

Preclinical Validation: A Framework for In Vitro and In Vivo Evaluation

Once the targeted nanoparticle is synthesized and characterized, its biological efficacy must be rigorously validated.

In Vitro Assays

Core Principle: The key is to demonstrate FR-dependent activity. This is achieved by comparing results in FR-positive cancer cells versus FR-negative (or low-expressing) control cells, and by including a competition group.

Cell Line Selection:

-

FR-Positive: KB (cervical), HeLa (cervical), IGROV-1 (ovarian), SKOV-3 (ovarian). [14][15]* FR-Negative/Low: A549 (lung), HepG2 (liver). [16][17] Protocol 1: Cellular Uptake and Targeting Specificity

-

Objective: To visually and quantitatively confirm that the nanoparticles are internalized by cells via the folate receptor.

-

Methodology:

-

Synthesize a fluorescently-labeled version of the targeted nanoparticle (e.g., by encapsulating a fluorescent dye).

-

Seed FR-positive (e.g., HeLa) and FR-negative (e.g., A549) cells in separate plates.

-

Create three treatment groups for the FR-positive cells:

-

Group A: Cells treated with fluorescent targeted NPs.

-

Group B (Competition): Cells pre-incubated with a high concentration of free folic acid for 1-2 hours, then treated with fluorescent targeted NPs.

-

Group C: Cells treated with fluorescent non-targeted NPs (lacking the pteroate ligand).

-

-

Treat the FR-negative cells with the fluorescent targeted NPs.

-

Incubate for 4-6 hours.

-

Wash cells thoroughly to remove non-internalized particles.

-

Qualitative Analysis: Image cells using fluorescence microscopy. Expect bright fluorescence in Group A, and significantly diminished fluorescence in Groups B, C, and the FR-negative cells. [18] * Quantitative Analysis: Analyze cells using flow cytometry to quantify the mean fluorescence intensity, confirming the visual observations.

-

Protocol 2: In Vitro Cytotoxicity Assay

-

Objective: To demonstrate that the targeted delivery of a cytotoxic drug enhances its cancer-killing potency in an FR-dependent manner.

-

Methodology (MTT or MTS Assay):

-

Seed FR-positive cells in a 96-well plate.

-

Treat cells with serial dilutions of:

-

Free Drug

-

Non-Targeted Drug-Loaded NPs

-

Pteroate-Targeted Drug-Loaded NPs

-

-

Incubate for 48-72 hours.

-

Add MTT/MTS reagent and incubate until color develops.

-

Read absorbance on a plate reader.

-

Calculate cell viability (%) for each concentration and plot dose-response curves to determine the IC₅₀ (concentration required to inhibit 50% of cell growth).

-

-

Expected Outcome: The Pteroate-Targeted NPs should exhibit a significantly lower IC₅₀ value compared to the non-targeted NPs and the free drug, demonstrating superior, targeted potency. [15][18]

In Vivo Evaluation

Model Selection: The most common approach is a tumor xenograft model where human FR-positive cancer cells (e.g., KB or IGROV-1) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice). [14][19] Typical Efficacy Study Design:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

-

Group 1: Saline (Vehicle Control)

-

Group 2: Free Drug (at its maximum tolerated dose)

-

Group 3: Non-Targeted Drug-Loaded NPs

-

Group 4: Pteroate-Targeted Drug-Loaded NPs

-

-

Administer treatments intravenously (e.g., twice weekly for 3 weeks).

-

Monitor tumor volume (using calipers) and mouse body weight (as a measure of toxicity) two to three times per week.

-

Primary Endpoints: Tumor growth inhibition. The study is concluded when tumors in the control group reach a predetermined size.

-

Expected Outcome: The pteroate-targeted nanoparticle group should show the most significant tumor growth inhibition or regression with minimal loss in body weight compared to all other groups.

Conclusion and Future Directions

N¹⁰-(Trifluoroacetyl)pteroic acid is a foundational reagent for the advanced chemical synthesis of folate receptor-targeted therapeutics. Its role as a protected intermediate is crucial for achieving the precision and control necessary to build sophisticated drug delivery constructs. The methodologies outlined in this guide provide a robust framework for synthesizing this key molecule, conjugating it to nanocarriers, and validating the biological efficacy of the final system.

Future work in this field will likely focus on integrating this targeting chemistry with next-generation payloads, such as immunomodulators, gene therapies, and combination drug regimens. The continued application of sound chemical strategies, enabled by versatile intermediates like N¹⁰-(Trifluoroacetyl)pteroic acid, will undoubtedly accelerate the translation of targeted nanomedicines from the laboratory to the clinic.

References

-

PrepChem.com. (n.d.). Synthesis of N10 -Trifluoroacetylpteroic Acid. Retrieved from [Link]

-

Lu, Y., & Low, P. S. (2002). Targeted drug delivery via the folate receptor. PubMed. Retrieved from [Link]

-

Sharma, D., Sharma, M., & Bisht, G. S. (2023). Recent Updates on Folate Targeted Drug Delivery Systems in Cancer: A Mini Review. Current Cancer Therapy Reviews, 19(1), 2-12. Retrieved from [Link]

-

Khatik, R., Dwivedi, P., Shukla, A., Shrivastava, A., & Dwivedi, A. (2018). Development and characterization of folic acid-conjugated chitosan nanoparticles for targeted and controlled delivery of gemcitabinein lung cancer therapeutics. PubMed. Retrieved from [Link]

-

Ganesh, S., Iyer, A. K., Morrissey, D. V., & Amiji, M. M. (2013). Arabinogalactan−Folic Acid−Drug Conjugate for Targeted Delivery and Target-Activated Release of Anticancer Drugs to Folate Receptor-Overexpressing Cells. Biomacromolecules, 14(9), 3263-3277. Retrieved from [Link]

-

Khan, M. S., et al. (2021). Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil. Molecules, 26(15), 4437. Retrieved from [Link]

-

Wikipedia. (n.d.). Folate targeting. Retrieved from [Link]

-

MDPI. (2023). Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment. MDPI. Retrieved from [Link]

-

Alhakamy, N. A., et al. (2023). Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment. Pharmaceuticals, 15(3), 995. Retrieved from [Link]

-

Schircks Laboratories. (n.d.). N10-(Trifluoroacetyl)pteroic acid. Retrieved from [Link]

-

Eppard, E., et al. (2017). A novel (68)Ga-labeled pteroic acid-based pet tracer for tumor imaging via the folate receptor. Molecules, 22(8), 1259. Retrieved from [Link]

-

Sabharanjak, S., & Mayor, S. (2004). Folate receptor endocytosis and trafficking. Advanced Drug Delivery Reviews, 56(8), 1099-1109. Retrieved from [Link]

-

Biotechnology Kiosk. (n.d.). Folate receptor-mediated Therapeutics and Imaging. Retrieved from [Link]

-

Hashemian, A. R., et al. (2009). Folate-Conjugated Gold Nanoparticles (Synthesis, Characterization and Design for Cancer Cells Nanotechnology-based Targeting). International Journal of Nanoscience and Nanotechnology, 5(1), 25-34. Retrieved from [Link]

-

Fan, J., et al. (2006). Synthesis and evaluation of pteroic acid-conjugated nitroheterocyclic phosphoramidates as folate receptor-targeted alkylating agents. Journal of Medicinal Chemistry, 49(6), 1983-1991. Retrieved from [Link]

-

Du, Y. Z., et al. (2008). [Synthesis and characterization of folic acid-conjugated chitosan nanoparticles as a tumor-targeted drug carrier]. Nan Fang Yi Ke Da Xue Xue Bao, 28(6), 955-959. Retrieved from [Link]

-

Folic Acid as an Exploiter of Natural Endocytosis Pathways in Drug Delivery. (n.d.). Retrieved from [Link]

-

Reddy, J. A., & Low, P. S. (2010). Targeting of nanoparticles: folate receptor. Methods in Molecular Biology, 624, 471-483. Retrieved from [Link]

-

Rijnboutt, S., et al. (1996). Endocytosis of GPI-linked membrane folate receptor-alpha. The Journal of Cell Biology, 132(1-2), 35-47. Retrieved from [Link]

-

Rijnboutt, S., et al. (1996). Endocytosis of GPI-linked membrane folate receptor-alpha. PubMed. Retrieved from [Link]

- CN110563730B - High purity N10 Preparation method of (E) -trifluoroacetyl pteroic acid. (n.d.). Google Patents.

-

Chattopadhyay, N., et al. (2018). In Vitro and In Vivo evaluation of a novel folate-targeted theranostic nanoemulsion of docetaxel for imaging and improved anticancer activity against ovarian cancers. Oncotarget, 9(21), 15571-15587. Retrieved from [Link]

-

Taturi, A., et al. (2013). Folate Receptor-Targeted Multimodality Imaging of Ovarian Cancer in a Novel Syngeneic Mouse Model. Molecular Pharmaceutics, 10(8), 3077-3084. Retrieved from [Link]

-

Cheung, A., et al. (2018). Advances in targeting the folate receptor in the treatment/imaging of cancers. Chemical Science, 9(1), 72-87. Retrieved from [Link]

-

Müller, C., et al. (2017). Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization. Cancers, 9(9), 115. Retrieved from [Link]

-

Parker, D., et al. (2016). Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells. Inorganic Chemistry, 55(17), 8481-8493. Retrieved from [Link]

-

Arosio, D., et al. (2022). Folic acid functionalization for targeting self-assembled paclitaxel-based nanoparticles. RSC Advances, 12(54), 35149-35158. Retrieved from [Link]

-

Iacobazzi, V., et al. (2023). Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegeneration. International Journal of Molecular Sciences, 24(13), 10898. Retrieved from [Link]

-

Zwicke, G. L., et al. (2012). Folate-conjugated gold nanoparticle as a new nanoplatform for targeted cancer therapy. Journal of Experimental & Clinical Cancer Research, 31, 45. Retrieved from [Link]

-

Sharma, S., et al. (2014). In vitro and In vivo evaluation of folate-mediated tumor cell targeting of Cytrabine. International Journal of Advanced Research in Science and Engineering, 3(1). Retrieved from [Link]

-

Folate-Receptor-Targeted Gold Nanoparticles Bearing a DNA-Binding Anthraquinone. (n.d.). Retrieved from [Link]

- Vlahov, I. R., et al. (2011). Synthesis and purification of pteroic acid and conjugates thereof. Google Patents.

-

Calvo, P., et al. (2021). Active Targeted Nanoformulations via Folate Receptors: State of the Art and Future Perspectives. Pharmaceutics, 13(1), 87. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Jetha, K. A., & Brown, A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 61(16), 6937-6968. Retrieved from [Link]

Sources

- 1. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. In Vitro and In Vivo evaluation of a novel folate-targeted theranostic nanoemulsion of docetaxel for imaging and improved anticancer activity against ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Folate targeting - Wikipedia [en.wikipedia.org]

- 6. Advances in targeting the folate receptor in the treatment/imaging of cancers - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04004K [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]

- 9. Endocytosis of GPI-linked membrane folate receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endocytosis of GPI-linked membrane folate receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Folate receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmaceutics | Free Full-Text | Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment [mdpi.com]

- 13. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ijarse.com [ijarse.com]

- 16. chemmethod.com [chemmethod.com]

- 17. mdpi.com [mdpi.com]

- 18. [Synthesis and characterization of folic acid-conjugated chitosan nanoparticles as a tumor-targeted drug carrier] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

"N10-(Trifluoroacetyl)pteroic acid CAS number 37793-53-6 properties"

An In-Depth Technical Guide to N10-(Trifluoroacetyl)pteroic Acid (CAS 37793-53-6): Properties, Synthesis, and Applications

Introduction

This compound is a critical synthetic intermediate derived from pteroic acid, a core structural component of folic acid.[1] Its significance in the fields of medicinal chemistry and drug development stems from its role as a protected precursor for the synthesis of complex folic acid conjugates.[2][3][] The trifluoroacetyl group serves as a robust protecting group for the N10 amine, enabling selective chemical modifications at other positions of the molecule. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and its pivotal applications in the development of targeted therapeutics and diagnostic agents.

Physicochemical Properties

This compound is typically a brown to dark brown solid.[2] Its key properties are summarized in the table below. Proper handling and storage are crucial; the compound is hygroscopic and should be stored in a dark, dry place under an inert atmosphere, with long-term storage recommended at 2-8°C.[2][3][][5]

| Property | Value | References |

| CAS Number | 37793-53-6 | [2][6][7] |

| Molecular Formula | C₁₆H₁₁F₃N₆O₄ | [2][5][7] |

| Molecular Weight | 408.29 g/mol | [5][7][8] |

| Melting Point | 270 °C (with decomposition) | [2][9] |

| Appearance | Brown to Dark Brown Solid | [2] |

| Solubility | Slightly soluble in DMF and DMSO | [2][] |

| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [2][3][5] |

| Stability | Hygroscopic | [2] |

Synthesis and Purification

The synthesis of this compound involves the acylation of the N10-amine of pteroic acid. The trifluoroacetyl group is introduced using a powerful acylating agent, most commonly trifluoroacetic anhydride (TFAA). The choice of this protecting group is strategic; it is stable enough to withstand subsequent reaction conditions yet can be removed under specific, controlled hydrolysis.

Synthetic Pathway: Acylation with Trifluoroacetic Anhydride (TFAA)

A prevalent method involves the direct reaction of pteroic acid with TFAA.[6][10] An alternative approach utilizes trifluoroacetyl chloride, which is reported to be a higher-yield and more cost-effective method suitable for larger-scale production.[11]

The following workflow diagram illustrates the key steps of the synthesis and purification process using TFAA.

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol (TFAA Method)

This protocol is a synthesis of established laboratory procedures.[6][10] A critical prerequisite is that the starting pteroic acid must be free from folic acid contamination, as the resulting N10-(Trifluoroacetyl)folic acid is difficult to separate from the desired product.[10]

Materials:

-

Pteroic Acid (10 g)

-

Trifluoroacetic Anhydride (TFAA), cold (30 mL)

-

Dimethyl sulfoxide (DMSO)

-

Deionized Water

-

1 L Round Bottom Flask with magnetic stir bar

-

Ice water bath

-

Rotary evaporator

-

Vacuum desiccator with NaOH pellets

Procedure:

-

Reaction Setup: Place 10 g of pteroic acid into a 1 L round bottom flask equipped with a magnetic stir bar. Cool the flask in an ice water bath.

-

Acylation: Slowly add 30 mL of cold TFAA to the flask while stirring. Continue stirring in the ice water bath for 30 minutes to control the initial exothermic reaction.

-

Reaction Completion: Remove the flask from the ice bath and continue stirring at room temperature for 4 hours, then leave it to stand overnight. Causality Note: Allowing the reaction to proceed at room temperature after the initial controlled phase ensures complete acylation without excessive side reactions. Caution: Overpressure may develop in the flask.

-

Work-up: Evaporate the reaction mixture to dryness using a rotary evaporator. The resulting crème-colored suspension should be further dried in a vacuum desiccator over NaOH.

-

Purification via Staged Precipitation: a. Dissolve the dried crude product in 60 mL of DMSO. This step is crucial as most impurities are sparingly soluble and will precipitate first.[10] b. Precipitate 1 (Impure): Slowly add 120 mL of water to the DMSO solution while stirring and maintaining a temperature of approximately 20°C. After 1 hour, filter the precipitate and wash it with a small amount of water. This fraction contains the most impurities.[10] c. Precipitate 2 (Intermediate Purity): To the filtrate from the previous step, slowly add another 130 mL of water. After 1 hour, filter the resulting precipitate and wash it with water. d. Precipitate 3 (Purest Fraction): To the second filtrate, add another 130 mL of water and cool the flask. After 1 hour, filter the final precipitate, wash thoroughly with 300 mL of water, and dry in a vacuum desiccator over NaOH. This final precipitate is the purest form of the product.[10]

Analytical Considerations

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product. However, a key technical insight is the lability of the trifluoroacetyl group. When dissolved in a neutral buffer (pH 7), the TFA group can be slowly cleaved.[10] Analysts must consider this instability when developing and running HPLC methods, potentially using acidic mobile phases to ensure the integrity of the molecule during analysis.

Applications in Research and Drug Development

The primary utility of this compound is as a versatile building block for constructing folate-based molecules for targeted delivery.[1][]

Folate Receptor-Targeted Drug Delivery

Many cancer cells, particularly ovarian and lung cancers, overexpress the folate receptor (FR) on their surface. This biological feature can be exploited to deliver cytotoxic drugs or imaging agents directly to malignant cells, thereby minimizing systemic toxicity. This compound is an essential intermediate in creating these targeted conjugates. The protected N10 position allows for the coupling of the carboxylic acid group to a linker, drug, or imaging payload. Subsequent removal of the TFA group reveals the native folic acid structure, which is recognized and internalized by the FR on cancer cells.[2][3]

This strategy is exemplified in the synthesis of Pafolacianine, an FDA-approved fluorescent imaging agent used to help surgeons identify ovarian cancer lesions during surgery.[12] The synthesis starts with this compound, which is coupled to a protected tyrosine residue and then to a near-infrared dye.[12]

Caption: Conceptual pathway for folate-targeted delivery.

Precursor to Folic Acid Derivatives

Beyond full drug conjugates, the compound is used to synthesize various folic acid derivatives for research purposes, including γ-azido modified folic acid and pteroyl-γ-glutamate-cysteine.[1] These derivatives are instrumental in probing the biological functions of folate pathways and developing novel antifolate agents.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced biomedical research and pharmaceutical development. Its well-defined chemical properties and established synthetic routes allow for the precise construction of sophisticated molecules designed for targeted cancer therapy and diagnostics. A thorough understanding of its synthesis, purification, and handling, particularly the lability of the protecting group under certain analytical conditions, is paramount for researchers aiming to leverage its full potential in creating the next generation of targeted medicines.

References

-

PrepChem.com. (n.d.). Synthesis of N10 -Trifluoroacetylpteroic Acid. Retrieved from [Link]

-

Schircks Laboratories. (n.d.). This compound. Retrieved from [Link]

- CN110563730B. (n.d.). High purity N10Preparation method of (E) -trifluoroacetyl pteroic acid. Google Patents.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

SLS. (n.d.). N10-(Trifluoroacetyl)pteroic a. Retrieved from [Link]

- Google Patents. (n.d.). US8044200B2 - Synthesis and purification of pteroic acid and conjugates thereof.

-

MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound | 37793-53-6 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 5. This compound | 37793-53-6 | FT30146 [biosynth.com]

- 6. prepchem.com [prepchem.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C16H11F3N6O4 | CID 135405262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:37793-53-6 | Chemsrc [chemsrc.com]

- 10. schircks.ch [schircks.ch]

- 11. CN110563730B - High purity N10Preparation method of (E) -trifluoroacetyl pteroic acid - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure of N10-(Trifluoroacetyl)pteroic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N10-(Trifluoroacetyl)pteroic acid is a pivotal synthetic intermediate in the field of medicinal chemistry, primarily utilized in the development of targeted cancer therapeutics. This guide provides a comprehensive technical overview of its core structure, synthesis, and physicochemical properties. We delve into the detailed structural elucidation of this molecule through an analysis of its spectroscopic data. Furthermore, this guide outlines established protocols for its synthesis and purification, discusses the influence of the N10-trifluoroacetyl group on its chemical behavior, and explores its applications in the synthesis of complex folic acid analogs for targeted drug delivery.

Introduction: The Significance of the Pteroic Acid Scaffold

Pteroic acid is a heterocyclic compound that forms the core structure of folic acid (Vitamin B9). The pteridine ring system, composed of fused pyrazine and pyrimidine rings, is a key pharmacophore in a variety of biologically active molecules. In the context of drug development, derivatives of pteroic acid are extensively explored, particularly as antifolate agents that interfere with the metabolic pathways of cancer cells.

This compound is a derivative where the secondary amine at the N10 position is acylated with a trifluoroacetyl group. This modification serves a dual purpose: it acts as a protecting group during the synthesis of more complex molecules and modulates the electronic properties and reactivity of the parent pteroic acid. Its primary role is as a crucial building block for the synthesis of folic acid conjugates designed to specifically target cancer cells that overexpress folate receptors.

Molecular Structure and Key Features

The chemical structure of this compound is characterized by three main components: a pteridine ring system, a p-aminobenzoic acid (PABA) moiety, and a trifluoroacetyl group at the N10 position.

-

Pteridine Ring: This bicyclic heteroaromatic system is comprised of a pyrimidine ring fused to a pyrazine ring. The pteridine core is essential for the biological activity of many of its derivatives.

-

p-Aminobenzoic Acid (PABA) Moiety: This component is linked to the pteridine ring via a methylene bridge.

-

N10-Trifluoroacetyl Group: The introduction of the trifluoroacetyl group at the N10 position significantly impacts the molecule's properties. The strong electron-withdrawing nature of the trifluoromethyl group influences the nucleophilicity of the N10 nitrogen and the overall electronic distribution of the molecule.

A Technical Guide to the Preliminary Biological Investigation of N10-(Trifluoroacetyl)pteroic Acid

Executive Summary

This document provides a comprehensive technical framework for conducting a preliminary investigation into the biological activity of N10-(Trifluoroacetyl)pteroic acid. As a derivative of pteroic acid, a core component of folic acid, this compound presents a rational starting point for exploration as a potential antifolate agent.[1] Antifolates are a critical class of therapeutics that disrupt folate-dependent metabolic pathways essential for cell proliferation, with applications in oncology and microbiology.[2][3][4] This guide is structured for researchers, scientists, and drug development professionals, offering a tiered, logic-driven approach. It moves from foundational enzymatic assays to cell-based cytotoxicity and antimicrobial screening. Each section provides not only detailed, self-validating protocols but also the scientific rationale behind experimental choices, ensuring a robust and well-grounded preliminary study.

Introduction and Scientific Rationale

The Folate Pathway: A Validated Therapeutic Target

Folic acid (Vitamin B9) is a crucial metabolite for all living cells.[3] Its reduced form, tetrahydrofolate (THF), acts as a coenzyme in the transfer of one-carbon units for the synthesis of purines and thymidylate—essential precursors for DNA, RNA, and protein synthesis.[4][5] Consequently, rapidly dividing cells, such as cancer cells and microbes, have a high demand for folate.[2][3]

Antifolates are structural analogs of folic acid that competitively inhibit key enzymes in this pathway, leading to the depletion of essential precursors and subsequent cell death.[4][5] This mechanism has been successfully exploited for over 65 years, with drugs like methotrexate (an inhibitor of Dihydrofolate Reductase) being mainstays in cancer chemotherapy.[2][5] The key distinction that enables antimicrobial therapy is that humans obtain folate from their diet, whereas many bacteria must synthesize it de novo, creating a selective therapeutic window.[3][6]

Caption: The core folate metabolic pathway highlighting key enzymes targeted by antifolates.

This compound: A Compound of Interest

This compound is a known derivative of pteroic acid, formed by the reaction of pteroic acid with trifluoroacetic anhydride.[7] While primarily documented as a synthetic precursor for creating folic acid derivatives, its intrinsic biological activity has not been extensively reported.[1][][9] The trifluoroacetyl group at the N10 position is of particular interest. This modification significantly alters the electronic and steric properties compared to pteroic acid or folic acid, and may serve as more than just a protecting group. It could potentially influence binding affinity to folate-dependent enzymes or affect cellular transport. This lack of data, combined with its structural relationship to folic acid, provides a strong rationale for a preliminary biological investigation.

Investigative Strategy: A Tiered Approach

A logical, tiered workflow is essential for efficiently evaluating a novel compound. This guide proposes a four-tier strategy, starting with broad, high-throughput screening and moving towards more specific mechanistic questions.

Caption: Principle of the DHFR enzymatic inhibition assay.

Detailed Experimental Protocol: DHFR Inhibition

This protocol is synthesized from established methodologies and commercial kits. [10][11][12] Materials:

-

Recombinant human DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 0.2 mM DTT) [13]* Dihydrofolic acid (DHF)

-

NADPH

-

This compound (Test Compound)

-

Methotrexate (Positive Control Inhibitor)

-

DMSO (Vehicle Solvent)

-

96-well clear, flat-bottom UV-transparent plate

-

Multichannel pipette

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation:

-

DHFR Enzyme Solution: Dilute recombinant DHFR in cold Assay Buffer to a working concentration that yields a linear absorbance decrease of ~0.02-0.04 ΔAbs/min.

-

NADPH Solution (0.5 mM): Prepare fresh in Assay Buffer and keep on ice, protected from light.

-

Test Compound & Controls (100X Stocks): Prepare serial dilutions of the test compound and Methotrexate in DMSO. A typical starting range is 10 mM down to 1 µM.

-

DHF Substrate Solution (0.15 mM): Prepare fresh in Assay Buffer. This is light-sensitive. [12]

-

-

Assay Plate Setup:

-

Enzyme Control (EC): 98 µL Assay Buffer + 2 µL DMSO.

-

Inhibitor Control (IC): 98 µL Assay Buffer + 2 µL of 100X Methotrexate dilution.

-

Test Sample (S): 98 µL Assay Buffer + 2 µL of 100X Test Compound dilution.

-

Background Control: 100 µL Assay Buffer (no enzyme).

-

Senior Scientist's Note: Including a vehicle control (DMSO) is critical to ensure the solvent itself does not inhibit the enzyme. Methotrexate serves as a robust positive control to validate assay performance. [11][12]

-

-

Reaction Execution:

-

Add 98 µL of the diluted DHFR enzyme to all wells except the Background Control.

-

Add 2 µL of the respective 100X compound/control solutions to the appropriate wells.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding 100 µL of the NADPH solution to all wells.

-

Immediately follow by adding 60 µL of the DHF Substrate solution to all wells. The final volume will be ~260 µL (adjust volumes as needed for a final 200-250 µL reaction).

-

Immediately place the plate in the spectrophotometer.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes (kinetic mode).

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mAbs/min).

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100 [10] * Plot % Inhibition vs. log[Inhibitor] and use non-linear regression to determine the IC50 value.

-

Data Presentation

Summarize the results in a clear table.

| Compound | Target | IC50 (µM) [95% CI] |

| This compound | DHFR | Experimental Data |

| Methotrexate (Positive Control) | DHFR | Experimental Data |

Tier 2: In Vitro Cytotoxicity Screening

Rationale

An enzymatic hit must translate to cellular activity. Cytotoxicity assays determine a compound's ability to inhibit cell proliferation or induce cell death, providing a crucial measure of its potential as a therapeutic agent. [14]

Selection of Cell Lines

A well-designed panel includes both sensitive and control lines.

-

Cancer Cell Lines:

-

MCF-7 (Breast Cancer): A common line for general cytotoxicity screening.

-

HeLa (Cervical Cancer): Known to express folate receptors, which could be a relevant uptake mechanism. [15]* Non-Cancerous Control:

-

HEK293 (Human Embryonic Kidney): Used to assess selectivity. A compound that is highly toxic to both cancer and non-cancer cells may have a poor therapeutic window.

-

Detailed Experimental Protocol: XTT Assay

The XTT assay is chosen over the traditional MTT assay because its formazan product is water-soluble, eliminating a solubilization step and simplifying the workflow. [16] Materials:

-

Selected cell lines (MCF-7, HeLa, HEK293)

-

Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

-

96-well sterile, flat-bottom cell culture plates

-

Test Compound and Doxorubicin (Positive Control)

-

XTT reagent and activation solution

-

Microplate spectrophotometer (450-500 nm read)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adhesion.

-

-

Compound Treatment:

-

Prepare 2X serial dilutions of the test compound and Doxorubicin in culture medium.

-

Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

Senior Scientist's Note: A 48-72 hour incubation is typical for antiproliferative agents, as it allows for multiple cell cycles to occur. Doxorubicin is a standard chemotherapeutic agent used as a positive control. [17]

-

-

XTT Assay Execution:

-

Prepare the XTT/activation solution mix according to the manufacturer's instructions immediately before use.

-

Add 50 µL of the XTT mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light, until the color develops.

-

Gently shake the plate to ensure a homogenous mixture.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at ~475 nm (with a reference wavelength of ~650 nm).

-

Subtract the background absorbance (media-only wells).

-

Calculate percent viability: % Viability = (Abs_Treated / Abs_VehicleControl) * 100

-

Plot % Viability vs. log[Compound] and use non-linear regression to determine the IC50 value.

-

Data Presentation

| Compound | Cell Line | IC50 (µM) [48h] | Selectivity Index (HEK293 IC50 / Cancer Cell IC50) |

| This compound | MCF-7 | Exp. Data | Calculated |

| This compound | HeLa | Exp. Data | Calculated |

| This compound | HEK293 | Exp. Data | - |

| Doxorubicin (Positive Control) | MCF-7 | Exp. Data | Calculated |

| Doxorubicin (Positive Control) | HeLa | Exp. Data | Calculated |

| Doxorubicin (Positive Control) | HEK293 | Exp. Data | - |

Tier 3: Antimicrobial Activity Screening

Rationale

The folate biosynthesis pathway is a validated target for antimicrobials like sulfonamides and trimethoprim. [3][4]Therefore, any compound showing antifolate activity should be screened for potential antibacterial effects.

Detailed Experimental Protocol: Broth Microdilution (MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test Compound and Trimethoprim (Positive Control)

-

Sterile 96-well plates

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay wells.

-

-

Compound Dilution:

-

In a 96-well plate, perform serial two-fold dilutions of the test compound and Trimethoprim in CAMHB.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to all wells. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed.

-

Data Presentation

| Compound | Organism | MIC (µg/mL) |

| This compound | Staphylococcus aureus | Exp. Data |

| This compound | Escherichia coli | Exp. Data |

| Trimethoprim (Positive Control) | Staphylococcus aureus | Exp. Data |

| Trimethoprim (Positive Control) | Escherichia coli | Exp. Data |

Tier 4: Preliminary Mechanistic Studies

If the compound shows potent cellular activity, a preliminary investigation into its mechanism of cellular entry is warranted.

Rationale for Cellular Uptake Studies

The efficacy of an antifolate is dependent on its ability to enter the cell. [2]Major routes include the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptor (FR)-mediated endocytosis. [18][19]A competitive uptake assay can provide initial insights into whether the compound utilizes these pathways.

Conceptual Protocol: Competitive Uptake Assay

-

Select a high FR-expressing cell line (e.g., HeLa or KB cells). [19]2. Use a fluorescently-labeled folic acid as a probe.

-

Pre-incubate cells with increasing concentrations of unlabeled this compound (the competitor).

-

Add the fluorescent folic acid probe and incubate to allow uptake.

-

Wash cells to remove unbound probe.

-

Quantify cellular fluorescence using flow cytometry or a fluorescence plate reader.

-

Analysis: A significant decrease in fluorescence in the presence of the test compound would suggest it competes with folic acid for the same uptake mechanism(s). [15][20]

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial biological characterization of this compound. By progressing through enzymatic, cellular, and antimicrobial assays, a comprehensive preliminary profile of the compound's activity can be established.

-

If the compound is inactive in Tier 1, further investigation may not be warranted unless there is a strong rationale to suspect other targets.

-

If the compound inhibits DHFR and shows selective cytotoxicity (Tiers 1 & 2), future work should focus on more extensive cell line screening, confirming the on-target effect in cells, and exploring cellular uptake mechanisms.

-

If the compound shows promising antimicrobial activity (Tier 3), further steps would include screening against a broader panel of clinical isolates (including resistant strains) and performing time-kill assays to determine bactericidal vs. bacteriostatic activity. [21] The structured approach detailed herein will enable researchers to make a well-informed go/no-go decision for advancing this compound or related analogs in a drug discovery pipeline.

References

-

Goldman, I. D. (2016). The Antifolates. Oncohema Key. [Link]

-

Des P., & De, P. (2019). Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications. Recent Patents on Anti-Infective Drug Discovery. [Link]

-

Wikipedia. (n.d.). Antifolate. Wikipedia. [Link]

-

Karpenko, R., et al. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules. [Link]

-

Goldman, I. D. (2015). The Antifolates. National Institutes of Health. [Link]

-

Goolsby, M. F., et al. (2000). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. [Link]

-

Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). Assay Genie. [Link]

-

Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Sigma-Aldrich. (n.d.). N10-(Trifluoroacetyl)pteroic a. SLS. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Stanchi, F., et al. (2015). Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase. PLoS One. [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion. IntechOpen. [Link]

-

PrepChem.com. (n.d.). Synthesis of N10 -Trifluoroacetylpteroic Acid. PrepChem.com. [Link]

-

Flintoff, W. F., & Essani, K. (1980). Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition. Somatic Cell Genetics. [Link]

-

Dutta, D., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

-

Mishra, V. K., et al. (2022). Cellular uptake of fluorescein-labeled folic acid and cTAT-folic acid conjugates in Caco-2 cells. ResearchGate. [Link]

-

White, J., et al. (2019). A Focused Screen Identifies Antifolates with Activity on Mycobacterium tuberculosis. bioRxiv. [Link]

-

Jones, T. R., et al. (1985). Folate analogues. 25. Synthesis and biological evaluation of N10-propargylfolic acid and its reduced derivatives. Journal of Medicinal Chemistry. [Link]

-

Kamen, B. A., & Capdevila, A. (1986). Receptor-mediated folate accumulation is regulated by the cellular folate content. PNAS. [Link]

- Varela-Ramirez, A., & Varela, J. (2007). Synthesis and purification of pteroic acid and conjugates thereof.

-

McGuire, J. J., et al. (1993). Synthesis and biological evaluation of N alpha-(4-amino-4-deoxy-10-methylpteroyl)-DL-4,4-difluoroornithine. Journal of Medicinal Chemistry. [Link]

-

Chang, H. C., et al. (2008). Receptor-mediated cellular uptake of folate-conjugated fluorescent nanodiamonds: a combined ensemble and single-particle study. Langmuir. [Link]

-

Collier, H. O., & Phillips, J. (1956). Detection and measurement of antagonism to folic acid. British Journal of Pharmacology and Chemotherapy. [Link]

-

Murahari, M., et al. (2023). Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies. Journal of Biomolecular Structure and Dynamics. [Link]

-

Schneider, P., et al. (2010). Synergistic antimicrobial activities of folic acid antagonists and nucleoside analogs. Antimicrobial Agents and Chemotherapy. [Link]

-

Schircks Laboratories. (n.d.). This compound. Schircks Laboratories. [Link]

-

Wang, Y., et al. (2001). Synthesis and evaluation of pteroic acid-conjugated nitroheterocyclic phosphoramidates as folate receptor-targeted alkylating agents. Journal of Medicinal Chemistry. [Link]

-

Stringer, J. B. (n.d.). Folate Antagonists. AccessPharmacy. [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifolate - Wikipedia [en.wikipedia.org]

- 5. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. prepchem.com [prepchem.com]

- 9. This compound | 37793-53-6 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. content.abcam.com [content.abcam.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Receptor-mediated cellular uptake of folate-conjugated fluorescent nanodiamonds: a combined ensemble and single-particle study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Antifolates | Oncohema Key [oncohemakey.com]

- 19. benchchem.com [benchchem.com]

- 20. pnas.org [pnas.org]

- 21. Synergistic antimicrobial activities of folic acid antagonists and nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"using N10-(Trifluoroacetyl)pteroic acid in solid-phase peptide synthesis"

An In-Depth Guide to the Application of N10-(Trifluoroacetyl)pteroic Acid in Solid-Phase Peptide Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of this compound in solid-phase peptide synthesis (SPPS). The primary application detailed herein is the synthesis of folate-conjugated peptides, a critical class of molecules for targeted drug delivery and cellular imaging.

Introduction: The Strategic Convergence of Folate Chemistry and SPPS

The conjugation of peptides to targeting moieties is a cornerstone of modern therapeutic development. Folic acid (folate) has emerged as a premier targeting ligand due to the overexpression of the folate receptor (FR) on the surface of many cancer cells, including those of ovarian, lung, and breast cancers[1]. By attaching a peptide-based therapeutic or imaging agent to folic acid, one can achieve selective delivery to these malignant cells, enhancing efficacy while minimizing off-target toxicity.

This compound is a key building block for this application. It is a derivative of pteroic acid, the core heterocyclic system of folic acid[2][3]. The trifluoroacetyl (TFA) group serves as a temporary protecting group for the N10 amine.

Why is this protection necessary? The N10 amine of the pteroic acid scaffold is a secondary amine and can participate in unwanted side reactions during the amide bond-forming steps of peptide synthesis. The trifluoroacetyl group "caps" this reactive site, ensuring that coupling reactions occur only at the desired positions. Its true utility, however, lies in its unique chemical lability.

The trifluoroacetyl group is stable under the acidic conditions used to remove many common side-chain protecting groups (e.g., Boc, Trt) but can be cleaved under basic conditions[4]. This "orthogonal" removal strategy is fundamental to the complex, multi-step syntheses common in modern peptide chemistry, allowing for precise, sequential chemical modifications. This guide will elucidate the principles, protocols, and best practices for leveraging this powerful reagent in SPPS.

The Chemistry: Rationale and Mechanistic Underpinnings

A successful synthesis is built on a solid understanding of the underlying chemical principles. The use of this compound in SPPS is a study in the strategic management of protecting groups.

The N10-(Trifluoroacetyl) Protecting Group: An Orthogonal Tool

The trifluoroacetyl group is considered "semi-orthogonal" to the 9-fluorenylmethoxycarbonyl (Fmoc) group and fully orthogonal to acid-labile groups like tert-butoxycarbonyl (Boc)[4].

-

Fmoc Group: Removed by mild bases, typically 20% piperidine in DMF.

-

N10-Trifluoroacetyl Group: Requires stronger basic conditions for removal, such as dilute ammonium hydroxide or prolonged exposure to piperidine solutions[4]. This differential lability allows for the removal of an Fmoc group without disturbing the N10-TFA group.

-

Acid-Labile Groups (Boc, tBu, Trt): Removed by strong acids, typically Trifluoroacetic Acid (TFA). The N10-TFA group is completely stable to these conditions.

This orthogonality is the key to the entire synthetic strategy. It allows a researcher to build a peptide chain using standard Fmoc-SPPS, attach the pteroic acid moiety, and then cleave the entire construct from the resin using acid, all while the N10 position remains securely protected.

The Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support[5]. This simplifies the purification process to mere filtration and washing after each step. The general cycle is a foundational concept.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Application Workflow: Synthesis of a Folate-Peptide Conjugate

The primary goal is to conjugate the pteroic acid moiety to a specific site on a synthetic peptide, typically the side chain of a lysine residue or the N-terminus. The following workflow outlines a general strategy using Fmoc-SPPS.

Caption: General workflow for synthesizing a folate-peptide conjugate via SPPS.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary based on the specific peptide sequence and scale. All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Coupling of this compound to Resin-Bound Peptide

This protocol assumes the peptide has been synthesized on a Rink Amide resin and the target for conjugation is the N-terminal amine, which has just been Fmoc-deprotected.

Materials:

-

Resin-bound peptide (0.1 mmol scale)

-

This compound (81.6 mg, 0.2 mmol, 2 eq.)

-

HBTU (75.8 mg, 0.2 mmol, 2 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (70 µL, 0.4 mmol, 4 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using standard methods (20% piperidine in DMF for 10 min, followed by extensive DMF washes). The resin should be swelled in DMF.

-

Activation of Pteroic Acid: In a separate vial, dissolve this compound and HBTU in 2 mL of DMF. Add DIPEA. Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution should turn a yellowish color.

-

Coupling Reaction: Add the activated pteroic acid solution to the vessel containing the peptide resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative test (beads remain colorless or yellow) indicates the successful consumption of all free primary amines. If the test is positive (blue beads), the coupling is incomplete; allow the reaction to proceed for another 1-2 hours or consider a recoupling step.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Cleavage from Resin and Global Deprotection

Materials:

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% deionized water.

-

Cold diethyl ether.

Procedure:

-

Place the dry, peptide-bound resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail (approx. 10 mL per 0.1 mmol of resin).

-

Causality: TFA cleaves the peptide from the acid-sensitive linker and removes acid-labile side-chain protecting groups (e.g., Boc, tBu). TIPS acts as a scavenger to trap reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine[5].

-

-

Agitate the slurry at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA filtrate into a centrifuge tube.

-

Add 40-50 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet two more times with cold ether.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. At this stage, the peptide is cleaved and side-chain deprotected, but the N10 position is still protected with the TFA group.

Protocol 3: Final Deprotection of the N10-Trifluoroacetyl Group

Procedure:

-

Dissolve the crude, N10-TFA-protected peptide in a minimal amount of aqueous buffer (e.g., 10% acetonitrile in water).

-

Adjust the pH of the solution to ~9.5 by the dropwise addition of dilute (e.g., 5%) ammonium hydroxide.

-

Stir the solution at room temperature and monitor the reaction by reverse-phase HPLC (RP-HPLC). The deprotected product will have a different retention time than the starting material. The reaction is typically complete within 1-2 hours.

-

Once the deprotection is complete, neutralize the solution with dilute acetic acid.

-

Lyophilize the solution to obtain the crude, fully deprotected folate-peptide conjugate.

-

Purify the final product using preparative RP-HPLC and confirm its identity by mass spectrometry.

Data Summaries and Troubleshooting

Table 1: Orthogonality of Key Protecting Groups in SPPS

| Protecting Group | Abbreviation | Common Cleavage Reagent | Stability Conditions |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Stable to acid |

| tert-Butoxycarbonyl | Boc | 95% TFA | Stable to mild base |

| Trityl | Trt | 95% TFA (with scavengers) | Stable to mild base |

| N10-Trifluoroacetyl | TFA | Dilute NH4OH (pH ~9.5) | Stable to strong acid (TFA) [4] |

Table 2: Common Coupling Reagents for SPPS

| Reagent | Name | Advantages |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High efficiency, stable intermediates[8]. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, good for sterically hindered couplings[9]. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Cost-effective, minimizes racemization[7][10]. |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |